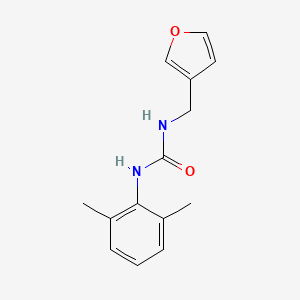
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用机制
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin, resulting in the disruption of microtubule dynamics. This leads to the inhibition of cell division and ultimately, cell death. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and cell signaling. Therefore, the inhibition of microtubule dynamics by 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits anti-angiogenic effects, which may contribute to its anticancer activity. In animal studies, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to exhibit low toxicity and good bioavailability. However, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health.
实验室实验的优点和局限性
One of the advantages of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its high potency and selectivity towards cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits low toxicity and good bioavailability, making it a promising candidate for further development as an anticancer agent. However, one limitation of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and bioavailability.
未来方向
There are several future directions for the research and development of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the optimization of the synthesis method to improve the yield and purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. Additionally, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health and its potential applications in the treatment of other diseases. Furthermore, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, making it a more effective anticancer agent.
合成方法
The synthesis of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with furfurylamine in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid with a melting point of 129-130°C. The purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea can be confirmed using spectroscopic techniques, such as infrared and nuclear magnetic resonance spectroscopy.
科学研究应用
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential use as a pesticide, as it exhibits insecticidal activity against several insect species.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-3-5-11(2)13(10)16-14(17)15-8-12-6-7-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZXJGRWDUNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

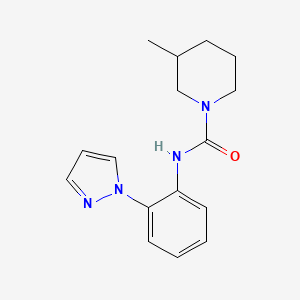
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)


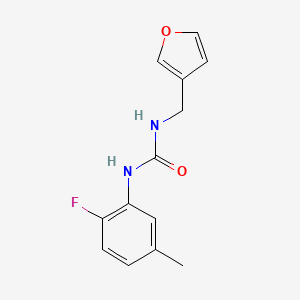

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
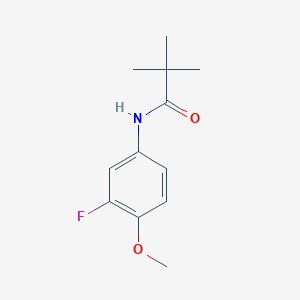
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
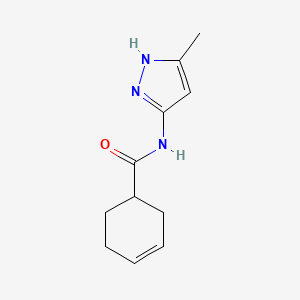

![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)